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Compound of Interest

Compound Name: (-)-N6-Phenylisopropyl adenosine

Cat. No.: B15138646 Get Quote

For Researchers, Scientists, and Drug Development Professionals

N6-(L)-Phenylisopropyladenosine (L-PIA) is a potent and selective agonist for the A1

adenosine receptor, a G-protein coupled receptor that plays a critical role in cardiovascular

physiology. This technical guide provides an in-depth overview of the cardiovascular effects of

L-PIA, summarizing key quantitative data, detailing experimental methodologies, and

visualizing the underlying signaling pathways.

Hemodynamic and Myocardial Effects
L-PIA exerts significant effects on heart rate (chronotropy), myocardial contractility (inotropy),

and blood pressure. These effects are primarily mediated by the activation of A1 adenosine

receptors in the heart and vascular smooth muscle.

Quantitative Data Summary
The following tables summarize the key quantitative data on the cardiovascular effects of L-PIA

from various experimental studies.

Table 1: Effects of L-PIA on Heart Rate and Blood Pressure
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Species Model
Dose/Conce
ntration

Effect on
Heart Rate

Effect on
Blood
Pressure

Reference

Rat In vivo (i.v.) 6-15 µg/kg Bradycardia
Marked

reduction
[1]

Mouse

In vivo

(intracerebrov

entricular)

Dose-

dependent

Dose-

dependent

reduction

Dose-

dependent

reduction

[2]

Rabbit
Isolated

working heart
≥ 3 x 10⁻⁸ M

Significant

decrease
- [3]

Rat Anesthetized
Dose-

dependent

Dose-

dependent

decrease

Dose-

dependent

decrease

[4]

Table 2: Effects of L-PIA on Myocardial Contractility and Coronary Circulation
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Species Model
Dose/Conce
ntration

Effect on
Myocardial
Contraction

Effect on
Coronary
Circulation

Reference

Guinea Pig Isolated heart -
Diminished

amplitude

Increased

coronary flow
[1]

Rabbit
Isolated

working heart
≥ 3 x 10⁻⁶ M -

Significant

decrease in

coronary

resistance

[3]

Human
Isolated atrial

myocardium
-

Negative

inotropic

effect

- [5]

Human

Isolated

ventricular

myocardium

-

Negative

inotropic

effect (with

isoprenaline

stimulation)

- [5]

Table 3: Receptor Binding and Functional Assay Data for L-PIA

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/1174042/
https://pubmed.ncbi.nlm.nih.gov/3965846/
https://www.ahajournals.org/doi/10.1161/01.RES.65.5.1201
https://www.ahajournals.org/doi/10.1161/01.RES.65.5.1201
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tissue
Receptor
Subtype

Parameter Value Reference

Newborn Chick

Heart

Membranes

A1 (Ri-type) K D 3-5 nM [6]

Newborn Chick

Heart

Membranes

A1 (Ri-type)

IC50 (Adenylate

Cyclase

Inhibition)

1 µM [6]

Newborn Chick

Heart Slices
A1 (Ri-type)

IC50

(Phospholamban

Phosphorylation

Reversal)

200 nM [6]

Rat Ventricular

Membranes
A1 (Ri-type)

IC50

(Isoproterenol

Binding)

Increased from

48 ± 6 nM to 140

± 48 nM

[7]

Mechanism of Action and Signaling Pathways
L-PIA exerts its cardiovascular effects primarily through the activation of A1 adenosine

receptors, which are coupled to inhibitory G-proteins (Gi). Activation of these receptors initiates

a signaling cascade that leads to the observed physiological responses.

A1 Adenosine Receptor Signaling in Cardiomyocytes
In cardiac pacemaker cells, particularly in the sinoatrial (SA) and atrioventricular (AV) nodes,

activation of A1 receptors by L-PIA leads to a decrease in heart rate (negative chronotropy) and

a slowing of conduction velocity (negative dromotropy).[8] This is achieved through two main

mechanisms:

Inhibition of Adenylyl Cyclase: The activated Gi-protein inhibits adenylyl cyclase, leading to a

decrease in intracellular cyclic AMP (cAMP) levels.[6][8] Reduced cAMP levels decrease the

activity of protein kinase A (PKA), which in turn reduces the phosphorylation of L-type

calcium channels, leading to decreased calcium influx.[8]
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Activation of Potassium Channels: The βγ-subunits of the dissociated G-protein directly

activate G-protein-coupled inwardly rectifying potassium channels (GIRK or K ACh). This

increases potassium efflux, leading to hyperpolarization of the cell membrane.[9]

In atrial and ventricular myocytes, the anti-adrenergic effects of L-PIA are prominent. By

inhibiting adenylyl cyclase, L-PIA counteracts the stimulatory effects of catecholamines (e.g.,

isoproterenol) on cAMP production, thereby reducing cardiac contractility.[6][7] This is

evidenced by the reversal of isoproterenol-induced phospholamban phosphorylation.[6]

A1 Adenosine Receptor Signaling Pathway in Cardiomyocytes
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A1 Adenosine Receptor Signaling Pathway in Cardiomyocytes

Vascular Effects
L-PIA also induces vasodilation, contributing to its hypotensive effect. While A1 receptor

activation can cause vasoconstriction in some vascular beds, the predominant effect of

adenosine analogs is vasodilation mediated by A2A adenosine receptors on vascular smooth

muscle cells.[8][10] Activation of A2A receptors leads to Gs-protein stimulation, increased

adenylyl cyclase activity, and elevated cAMP levels, resulting in smooth muscle relaxation.[8]

However, L-PIA's high selectivity for A1 receptors means its direct vasodilatory effects are less

pronounced compared to non-selective adenosine agonists.[3]

Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the

cardiovascular effects of L-PIA.
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Isolated Heart Preparations (Langendorff and Working
Heart)

Objective: To study the direct effects of L-PIA on cardiac function and coronary circulation,

independent of systemic neural and hormonal influences.

Animal Models: Guinea pigs and rabbits are commonly used.[1][3]

Procedure:

Animals are anesthetized, and the heart is rapidly excised and mounted on a Langendorff

apparatus.

The heart is retrogradely perfused through the aorta with a warmed, oxygenated

physiological salt solution (e.g., Krebs-Henseleit solution).

For working heart preparations, the perfusion is switched to a mode where the perfusate

enters the left atrium and is ejected from the aorta against a resistance, allowing for the

measurement of cardiac work.

Parameters such as heart rate, left ventricular pressure, and coronary flow are

continuously monitored.

L-PIA is administered in increasing concentrations to the perfusate to determine dose-

dependent effects.[3]
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General Workflow for Isolated Heart Experiments
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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